molecular formula C15H10F3N3 B4280577 5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine

5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine

Cat. No. B4280577
M. Wt: 289.25 g/mol
InChI Key: ULWFZAGHCKZLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. This compound belongs to the class of pyridine derivatives and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of 5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine is not fully understood. However, studies have suggested that this compound can interact with specific enzymes and proteins, leading to their inhibition. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine can have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of several diseases. This compound has also been reported to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in various studies and can be used as a starting point for the development of new drugs. Additionally, this compound can be used as a ligand in the synthesis of metal complexes, which can have applications in catalysis and material science.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine. One direction is to further explore its potential as a therapeutic agent. This compound has shown promising results in various studies, and further research is needed to determine its efficacy and safety for use in humans. Additionally, more studies are needed to understand its mechanism of action and to identify its molecular targets.
Another future direction is to explore its potential as a ligand in the synthesis of metal complexes. This can have applications in catalysis and material science, and further research is needed to determine the optimal conditions for the synthesis of these complexes.
Conclusion:
In conclusion, 5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent and ligand in the synthesis of metal complexes. It has shown promising results in various studies, and further research is needed to fully understand its potential and limitations. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.

Scientific Research Applications

5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have also shown that this compound can inhibit the activity of certain enzymes, which makes it a potential therapeutic agent for the treatment of several diseases. Additionally, this compound has been used as a ligand in the synthesis of metal complexes, which can be used in catalysis and material science.

properties

IUPAC Name

5-[3-(1H-pyrazol-5-yl)phenyl]-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3/c16-15(17,18)14-5-4-12(9-19-14)10-2-1-3-11(8-10)13-6-7-20-21-13/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWFZAGHCKZLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.